(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine
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Overview
Description
®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with a 3-nitrobenzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-Nitrobenzyl Group: This step often involves nucleophilic substitution reactions where a nitrobenzyl halide reacts with the pyrrolidine ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Nitrobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug design and development.
Medicine
In medicine, ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-Nitrobenzyl)pyrrolidin-3-amine
- 1-(3-Nitrobenzyl)pyrrolidin-3-amine (racemic mixture)
- 1-(3-Nitrobenzyl)piperidine
Uniqueness
®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of the nitrobenzyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its enantiomer or other similar compounds.
Conclusion
®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is a compound of significant interest in various fields due to its unique structural features and potential applications. Further research and exploration of this compound could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
919120-73-3 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H15N3O2/c12-10-4-5-13(8-10)7-9-2-1-3-11(6-9)14(15)16/h1-3,6,10H,4-5,7-8,12H2/t10-/m1/s1 |
InChI Key |
HACZZGUCTDBHMT-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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